molecular formula C24H21ClN2OS B2640681 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide CAS No. 532972-23-9

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide

Cat. No.: B2640681
CAS No.: 532972-23-9
M. Wt: 420.96
InChI Key: CZBLJYNAUDZDDM-UHFFFAOYSA-N
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Description

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a synthetic small molecule designed for biochemical research. This complex compound features a 1H-indole core, a structure prevalent in many pharmacologically active substances, which is functionalized at the 3-position with a benzylthio ether group. This indole moiety is linked via an ethyl chain to a 4-chlorobenzamide group. The benzamide class of compounds is widely investigated in medicinal chemistry for its potential to interact with various enzymes and cellular receptors. Researchers may find this compound particularly valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. The presence of the benzylthio and chlorobenzamide groups suggests potential for diverse electronic and steric interactions, making it a candidate for use in high-throughput screening assays, enzyme inhibition studies, and cellular signaling research. Its mechanism of action is not predefined and is dependent on the specific biological context of the research being conducted. This product is intended for laboratory research applications only and is not for use in diagnostic or therapeutic procedures. Researchers should consult the current scientific literature for the latest findings on related chemical structures.

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)24(28)26-14-15-27-16-23(21-8-4-5-9-22(21)27)29-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBLJYNAUDZDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

The final step involves the coupling of the benzylthio-indole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on substituent variations in the indole core, benzamide group, or side-chain modifications. Below is a detailed comparison with key analogs derived from the provided evidence:

Core Indole Derivatives Without Benzylthio Substituents

Example Compounds (from ):

  • N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17) Structure: Lacks the benzylthio group at the indole 3-position. Physical Properties: Melting point = 150.6–152.0°C, higher than analogs with methyl or methoxy groups (e.g., Compound 15: 126.8–128.2°C) due to stronger intermolecular forces from the chloro substituent . Synthesis: Prepared via amidation of 2-(1H-indol-3-yl)ethylamine with 4-chlorobenzoyl chloride.

Benzylthio-Containing Heterocycles

Example Compounds (from ):

  • 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidines Structure: Benzylthio group attached to a dihydropyrimidine ring instead of indole. Synthesis: Achieved via multicomponent reactions involving aldehydes, ethyl cyanoacetate, and S-benzylisothiourea. Electron-withdrawing substituents (e.g., Cl, Br) on aldehydes yield products in >85% efficiency . Key Difference: The dihydropyrimidine core offers a distinct π-electron system compared to indole, influencing redox properties and solubility.

Chlorobenzamide Derivatives with Varied Aromatic Cores

Example Compound (from ):

  • N-(3-Chlorophenethyl)-4-nitrobenzamide Structure: Replaces the indole-ethyl chain with a 3-chlorophenethyl group and substitutes nitro for chloro on benzamide. Characterization: Confirmed via ¹H/¹³C NMR and mass spectrometry, similar to the target compound’s analytical workflow . Key Difference: The nitro group (-NO₂) is strongly electron-withdrawing, which may increase metabolic stability but reduce bioavailability compared to the chloro analog.

Comparative Data Table

Compound Name Core Structure Substituent (R) Melting Point (°C) Synthesis Yield (%) Key Functional Impact
Target Compound Indole-ethyl 3-Benzylthio, 4-Cl Not reported Not reported Enhanced steric bulk/electron density
N-(2-(1H-Indol-3-yl)ethyl)-4-Cl-benzamide Indole-ethyl 4-Cl 150.6–152.0 >80 High polarity, TLR4 modulation
2-(Benzylthio)-6-oxo-dihydropyrimidine (4n) Dihydropyrimidine 4-Pyridyl Not reported 78 Heterocyclic redox activity
N-(3-Cl-phenethyl)-4-NO₂-benzamide Phenethyl 3-Cl, 4-NO₂ Not reported >70 Electron-withdrawing effects

Research Implications and Limitations

  • Benzylthio vs. Hydrogen/Other Groups : The benzylthio group in the target compound likely enhances binding to cysteine-rich domains in receptors like TLR4, a feature absent in analogs from .
  • Chloro vs. Nitro Substitutents : While chloro improves lipophilicity, nitro (as in ) may confer stronger electrophilic reactivity but lower metabolic stability .
  • Limitations : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article summarizes the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its structure, which includes a benzylthio group attached to an indole moiety and a 4-chlorobenzamide. The synthesis typically involves multi-step organic reactions, including the formation of the indole and benzylthio components followed by amide bond formation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound bearing an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum anticancer activity with GI50 values ranging from 2.02 to 7.82 μM across 50 different cell lines tested by the National Cancer Institute (NCI) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedGI50 (μM)Activity
4cNCI/ADR-RES>100Resistant
4cCNS Panel3.24Sensitive
4cBreast Panel12.68Sensitive

The compound's mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the benzylthio or indole groups can significantly influence the biological activity of these compounds. For example, increasing lipophilicity and molecular refractivity correlates with enhanced cytostatic effects against non-small cell lung cancer and renal cancer cell lines .

Case Studies and Research Findings

  • In Vitro Studies : A series of compounds derived from similar structures were evaluated for their in vitro anticancer activity. Compounds like 2a and 2c demonstrated selectivity towards leukemia cell lines, indicating potential therapeutic applications in hematological malignancies .
  • Mechanistic Insights : The biological activity is likely linked to their ability to modulate key cellular pathways involved in apoptosis and cell cycle regulation. This was evidenced by the differential sensitivity observed in various cancer subpanels tested .
  • Comparative Analysis : In comparison with other known anticancer agents, compounds related to this compound have shown promising results, suggesting they may serve as leads for further drug development.

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